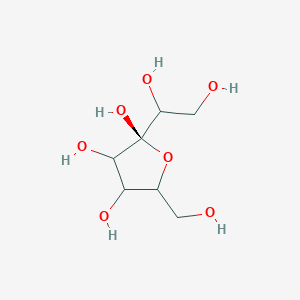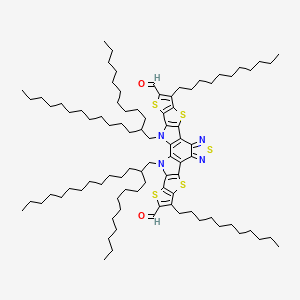
Tpb812-cho
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TPB812-CHO: is a complex organic compound with the chemical formula C90H146N4O2S5 and a molecular weight of 1476.47 g/mol . It is known for its unique structure, which includes multiple thiophene and indole rings, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TPB812-CHO involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving thiophene and indole derivatives.
Functionalization: The core structure is then functionalized with aldehyde groups to form the final compound, this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: TPB812-CHO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
TPB812-CHO has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of TPB812-CHO involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include signal transduction and gene expression regulation .
Comparación Con Compuestos Similares
- TPB1014-2CHO
- Y6-C10C14-2CHO
- 12,13-bis (2-octyldodecyl)-3,9-diundecyl-12,13-dihydro- [1,2,5]thiadiazolo [3,4-e]thieno [2’‘,3’‘:4’,5’]thieno [2’,3’:4,5]pyrrolo [3,2-g]thieno [2’,3’:4,5]thieno [3,2-b]indole-2,10-dicarbaldehyde
Comparison: TPB812-CHO stands out due to its unique combination of thiophene and indole rings, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and photovoltaics .
Propiedades
Fórmula molecular |
C90H146N4O2S5 |
|---|---|
Peso molecular |
1476.5 g/mol |
Nombre IUPAC |
3,27-bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C90H146N4O2S5/c1-7-13-19-25-31-37-41-45-51-57-63-71(61-55-49-43-35-29-23-17-11-5)67-93-81-77(87-83(93)89-85(99-87)73(75(69-95)97-89)65-59-53-47-39-33-27-21-15-9-3)79-80(92-101-91-79)78-82(81)94(68-72(62-56-50-44-36-30-24-18-12-6)64-58-52-46-42-38-32-26-20-14-8-2)84-88(78)100-86-74(76(70-96)98-90(84)86)66-60-54-48-40-34-28-22-16-10-4/h69-72H,7-68H2,1-6H3 |
Clave InChI |
FZIWCPXGGFQBCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=O)CCCCCCCCCCC)C5=NSN=C5C6=C2N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


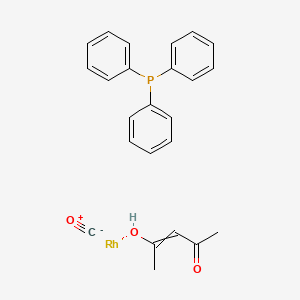
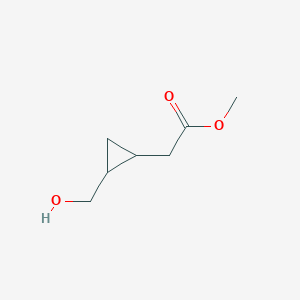
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)
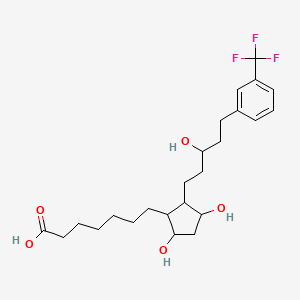
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
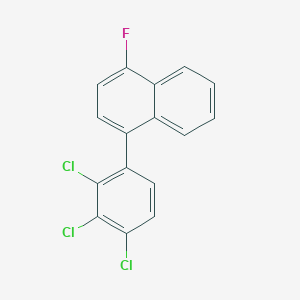

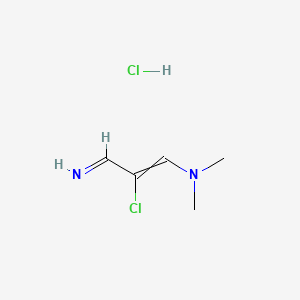
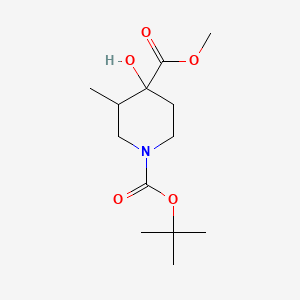
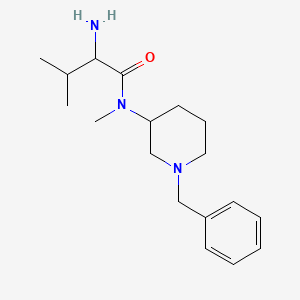
![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
